N-sec-Butyl-n-propylamine
Overview
Description
N-sec-Butyl-n-propylamine is an aliphatic amine . It is formed when butylamine is heated with 1-propanol in the presence of Raney nickel . Its effect as a pore directing template on the pore size and surface area of microporous mixed metal oxides has been investigated .
Synthesis Analysis
The synthesis of amines like N-sec-Butyl-n-propylamine can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .
Molecular Structure Analysis
The molecular formula of N-sec-Butyl-n-propylamine is C7H17N . The IUPAC name is N -propylbutan-2-amine . The InChI is InChI=1S/C7H17N/c1-4-6-8-7 (3)5-2/h7-8H,4-6H2,1-3H3 . The Canonical SMILES is CCCNC ©CC .
Physical And Chemical Properties Analysis
The molecular weight of N-sec-Butyl-n-propylamine is 115.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 4 . The Exact Mass is 115.136099547 g/mol . The Topological Polar Surface Area is 12 Ų .
Scientific Research Applications
Application Summary
“N-sec-Butyl-n-propylamine” (NPA) has been used in the study of laminar premixed flames . This research is important for understanding the combustion characteristics of amines, which are relevant to various applications, including energy production and propulsion systems.
Methods of Application
In the study, a laminar premixed NPA flame with an equivalence ratio of 1.70 was investigated at 4666.28 Pa . The researchers used tunable synchrotron photoionization and molecular-beam mass spectrometry techniques to analyze the flame .
Results and Outcomes
The researchers determined the chemical structures and mole fractions of 40 species within the flame . They identified several new species in the amine flames, including ethenol, allylamine, butadiyne, vinylacetylene, 1,3-butadiene, 1-butene, 2-butene, n-butyl radical, 1,3-cyclopentadiene, cyclopentene, 2-pentene, benzene, toluene, ethylbenzene, 2-propen-1-imine, cyclopropanimine, pyrrole, 2-butenenitrile, and n-butylamine . The primary N-containing products in the NPA flame were HCN and N2 .
Energy Storage
Application Summary
“N-sec-Butyl-n-propylamine” has been used in the research of dual-ion polymer batteries . This research is crucial for the development of new generation batteries with excellent long-term cycling performance and minimal self-discharge effect .
Methods of Application
In this study, a metal-free poly (anthraquinonyl sulfide)-graphite battery was constructed based on a pure N-butyl-N-methylpiperidinium bis (trifluoromethylsulfonyl)imide ionic liquid electrolyte . The cell had a discharge capacity of 70.5 mAh g −1 (0.1 C) and a capacity retention rate of 98.6% after 100 cycles, with a coulombic efficiency of 98.3% (1 C) .
Results and Outcomes
The study revealed that the self-discharge effect of poly (anthraquinonyl sulfide)-graphite batteries is weaker than that of some dual-graphite batteries . Cyclic voltammetry experiments revealed that the redox reaction was highly reversible . Most significantly, this type of poly (anthraquinonyl sulfide)-graphite batteries provides a new way for the design of metal-free dual-ion batteries .
properties
IUPAC Name |
N-propylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZYUUXSVZDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875706 | |
Record name | PROPYL SEC-BUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-sec-Butyl-n-propylamine | |
CAS RN |
39190-67-5 | |
Record name | N-Propyl-2-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39190-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl-s-butyl amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPYL SEC-BUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sec-Butylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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